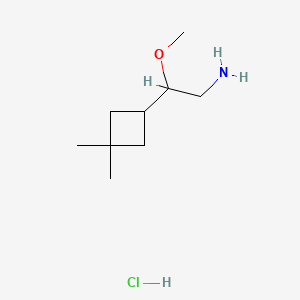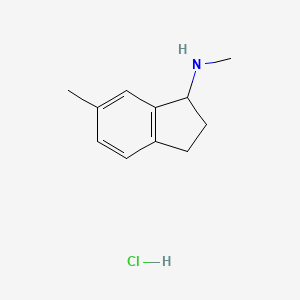![molecular formula C12H17ClN2 B13482309 1-[(4-Chloro-2-methylphenyl)methyl]piperazine](/img/structure/B13482309.png)
1-[(4-Chloro-2-methylphenyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Chloro-2-methylphenyl)methyl]piperazine is a chemical compound with the molecular formula C12H17ClN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its diverse applications in medicinal chemistry and pharmacology, particularly as an intermediate in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-2-methylphenyl)methyl]piperazine typically involves the reaction of 4-chloro-2-methylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-[(4-Chloro-2-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases or imines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
科学的研究の応用
1-[(4-Chloro-2-methylphenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antihistamines, antipsychotics, and other therapeutic agents.
Biological Studies: The compound is used in the study of receptor binding and pharmacokinetics.
Industrial Applications: It is utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 1-[(4-Chloro-2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For instance, in the case of antihistamines, it binds to histamine receptors, blocking the action of histamine and alleviating allergic symptoms .
類似化合物との比較
Clocinizine: An antihistamine with a similar piperazine structure.
Chlorcyclizine: Another antihistamine with structural similarities.
Comparison: 1-[(4-Chloro-2-methylphenyl)methyl]piperazine is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct pharmacological properties. Compared to clocinizine and chlorcyclizine, it may exhibit different receptor binding affinities and pharmacokinetic profiles, making it suitable for specific therapeutic applications.
特性
分子式 |
C12H17ClN2 |
|---|---|
分子量 |
224.73 g/mol |
IUPAC名 |
1-[(4-chloro-2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17ClN2/c1-10-8-12(13)3-2-11(10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChIキー |
SVKXUGPFDDKKGM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)CN2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)
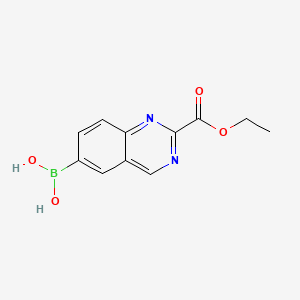
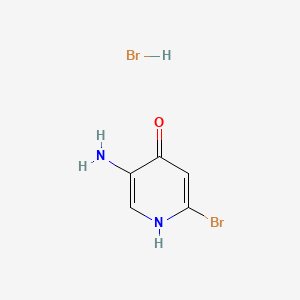

![2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13482274.png)
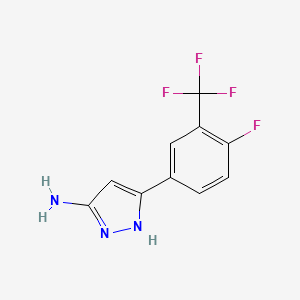
![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13482285.png)
![2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13482289.png)
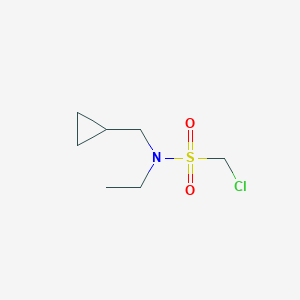
amine](/img/structure/B13482294.png)
